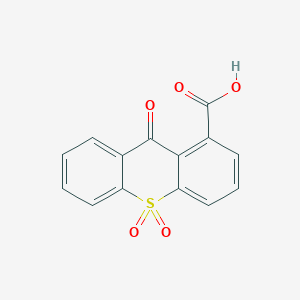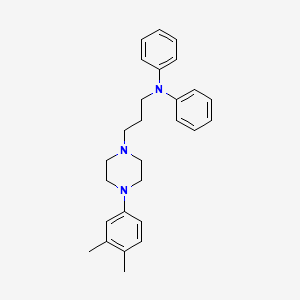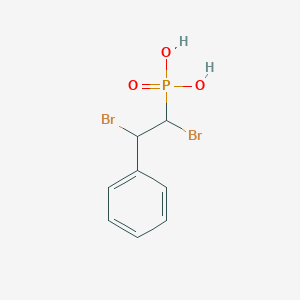
Einecs 287-243-8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic acid, (1-hydroxyethylidene)bis-, compd. with 2-aminoethanol is a chemical compound known for its diverse applications in various fields. It is often used in industrial processes, water treatment, and as a chelating agent. The compound is recognized for its ability to inhibit scale formation and corrosion, making it valuable in maintaining the efficiency of systems where water is used.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (1-hydroxyethylidene)bis-, compd. with 2-aminoethanol typically involves the reaction of phosphonic acid derivatives with 2-aminoethanol under controlled conditions. The reaction is carried out in an aqueous medium, often at elevated temperatures to ensure complete reaction. The process may involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. The raw materials are fed into the reactor, where they undergo the necessary chemical reactions. The product is then purified through various techniques such as crystallization, filtration, and drying to obtain the final compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Phosphonic acid, (1-hydroxyethylidene)bis-, compd. with 2-aminoethanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives with higher oxidation states, while substitution reactions can produce a variety of functionalized phosphonic acid compounds.
Aplicaciones Científicas De Investigación
Phosphonic acid, (1-hydroxyethylidene)bis-, compd. with 2-aminoethanol has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent to bind metal ions, preventing them from interfering with chemical reactions.
Biology: The compound is studied for its potential in inhibiting enzymes that require metal ions for their activity.
Medicine: It is explored for its potential in treating conditions related to bone metabolism, such as osteoporosis and Paget’s disease.
Industry: The compound is used in water treatment to prevent scale formation and corrosion in boilers and cooling systems. It is also used in the formulation of detergents and cleaning agents.
Mecanismo De Acción
The mechanism of action of phosphonic acid, (1-hydroxyethylidene)bis-, compd. with 2-aminoethanol involves its ability to chelate metal ions. By binding to metal ions, the compound prevents them from participating in unwanted chemical reactions. This chelating action is particularly useful in preventing scale formation and corrosion in industrial systems. The compound’s ability to inhibit enzymes that require metal ions for their activity is also a key aspect of its mechanism of action in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Etidronic acid: Also known as (1-hydroxyethylidene)bisphosphonic acid, this compound is similar in structure and function to phosphonic acid, (1-hydroxyethylidene)bis-, compd. with 2-aminoethanol.
Hydroxyethanediphosphonic acid: Another similar compound with comparable chelating properties.
Uniqueness
Phosphonic acid, (1-hydroxyethylidene)bis-, compd. with 2-aminoethanol is unique due to its specific combination of phosphonic acid and 2-aminoethanol, which enhances its chelating ability and makes it particularly effective in preventing scale formation and corrosion. Its dual functionality as a chelating agent and enzyme inhibitor sets it apart from other similar compounds.
Propiedades
Número CAS |
85443-51-2 |
|---|---|
Fórmula molecular |
C2H8O7P2.C2H7NO C4H15NO8P2 |
Peso molecular |
267.11 g/mol |
Nombre IUPAC |
2-aminoethanol;(1-hydroxy-1-phosphonoethyl)phosphonic acid |
InChI |
InChI=1S/C2H7NO.C2H8O7P2/c3-1-2-4;1-2(3,10(4,5)6)11(7,8)9/h4H,1-3H2;3H,1H3,(H2,4,5,6)(H2,7,8,9) |
Clave InChI |
QJXDOXIQIDGSIM-UHFFFAOYSA-N |
SMILES canónico |
CC(O)(P(=O)(O)O)P(=O)(O)O.C(CO)N |
Descripción física |
Liquid |
Números CAS relacionados |
85443-51-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3-Pyrazinedicarbonitrile, 5-amino-6-[(2,3-dihydro-3-hydroxy-2-oxo-1H-indol-3-yl)amino]-](/img/structure/B14652619.png)

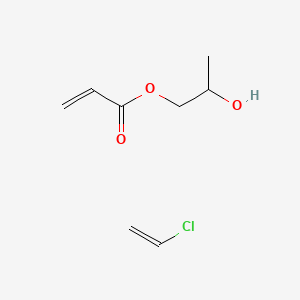
![Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-3-(2-propenyl)-, (1alpha,2beta,3alpha,5alpha)-](/img/structure/B14652630.png)
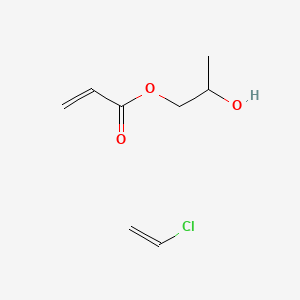
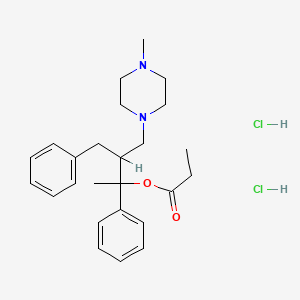
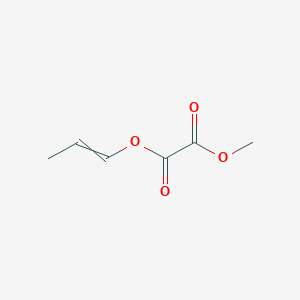

![4,4'-Methylenebis[2,6-bis(2-methylpropyl)phenol]](/img/structure/B14652675.png)
![Methyl [3-oxo-5-(propan-2-yl)cyclohex-1-en-1-yl]acetate](/img/structure/B14652680.png)
